molecular formula C14H11ClN2O B12871187 (R)-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

(R)-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole

Cat. No.: B12871187
M. Wt: 258.70 g/mol
InChI Key: DRIDYVJXRZZAIR-ZDUSSCGKSA-N
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Description

®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that features a pyridine ring substituted with a chlorine atom at the 4-position and a phenyl group attached to a dihydrooxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloropyridine-2-carboxylic acid with phenylacetonitrile in the presence of a base, followed by cyclization to form the dihydrooxazole ring. The reaction conditions often include the use of solvents such as methylene chloride and catalysts like oxalyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

Chemistry

In chemistry, ®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology

Its ability to interact with biological targets makes it a valuable tool for probing biochemical pathways .

Medicine

In medicinal chemistry, ®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry

Industrially, the compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of ®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole: The racemic mixture of the compound.

    2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrothiazole: A similar compound with a thiazole ring instead of an oxazole ring.

    2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydroimidazole: A compound with an imidazole ring.

Uniqueness

®-2-(4-Chloropyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its chiral nature and specific substitution pattern. The presence of the chlorine atom on the pyridine ring and the phenyl group on the dihydrooxazole ring confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11ClN2O

Molecular Weight

258.70 g/mol

IUPAC Name

(4R)-2-(4-chloropyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C14H11ClN2O/c15-11-6-7-16-12(8-11)14-17-13(9-18-14)10-4-2-1-3-5-10/h1-8,13H,9H2/t13-/m0/s1

InChI Key

DRIDYVJXRZZAIR-ZDUSSCGKSA-N

Isomeric SMILES

C1[C@H](N=C(O1)C2=NC=CC(=C2)Cl)C3=CC=CC=C3

Canonical SMILES

C1C(N=C(O1)C2=NC=CC(=C2)Cl)C3=CC=CC=C3

Origin of Product

United States

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